3-(1-Aminoethyl)-5-chlorophenol
Description
3-(1-Aminoethyl)-5-chlorophenol is a phenolic derivative characterized by a chlorinated aromatic ring and an aminoethyl side chain at the third position. This compound combines a polar phenolic group with a basic amine moiety, enabling diverse chemical interactions such as hydrogen bonding and ionic resonance.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
3-(1-aminoethyl)-5-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)6-2-7(9)4-8(11)3-6/h2-5,11H,10H2,1H3 |
InChI Key |
ANBQISJFUIEJPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-5-chlorophenol can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides to convert 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion . This method leverages the specificity and efficiency of biocatalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts in industrial settings can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)-5-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the aminoethyl group can produce primary amines.
Scientific Research Applications
3-(1-Aminoethyl)-5-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)-5-chlorophenol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
(R)-3-(1-Aminoethyl)-5-fluorophenol hydrochloride
- Molecular Formula: C₈H₁₁ClFNO
- Key Differences: Replaces chlorine with fluorine at the fifth position. The hydrochloride salt enhances water solubility, which may improve bioavailability in drug formulations .
3-(3-Chloro-5-fluorophenyl)acrylic acid
- Molecular Formula : C₉H₆ClFO₂
- Key Differences: Features both chlorine and fluorine on the phenyl ring, paired with an acrylic acid group. The electron-withdrawing trifluoromethyl group (in related compounds, e.g., ) and acrylic acid moiety introduce strong polarity and acidity (pKa ~4–5), contrasting with the aminoethyl group’s basicity in 3-(1-Aminoethyl)-5-chlorophenol. Such differences make this compound more suited for carboxylate-mediated reactions or polymer synthesis .
Positional and Functional Group Isomers
5-Amino-4-Chloro-2-Methylphenol
- Molecular Formula: C₇H₈ClNO
- Key Differences: Chlorine at the fourth position and a methyl group at the second position. The methyl group’s electron-donating effect increases ring electron density, reducing oxidative stability compared to this compound. This compound may exhibit weaker antimicrobial activity due to steric hindrance from the methyl group .
5-Amino-6-chloro-o-cresol
- Molecular Formula: C₇H₈ClNO
- Key Differences: Chlorine at the sixth position adjacent to the hydroxyl group. This contrasts with this compound, where the aminoethyl side chain enhances solubility in polar aprotic solvents .
Electron-Withdrawing Group Analogs
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
- Molecular Formula : C₉H₆ClF₃O
- Key Differences: The trifluoromethyl group is a strong electron-withdrawing substituent, significantly lowering the LUMO energy of the aromatic ring and increasing electrophilicity. Compared to this compound, this compound is more reactive in nucleophilic aromatic substitution but lacks the amine functionality for basic interactions .
Physicochemical and Functional Comparisons
| Compound | Molecular Formula | Substituents | Functional Groups | Key Properties |
|---|---|---|---|---|
| This compound | C₈H₁₀ClNO | Cl (5th), NH₂CH₂CH₃ (3rd) | Phenol, amine | Basic (amine), moderate solubility |
| (R)-3-(1-Aminoethyl)-5-fluorophenol | C₈H₁₁ClFNO | F (5th), NH₂CH₂CH₃ (3rd) | Phenol, amine (HCl salt) | Higher acidity, enhanced solubility |
| 5-Amino-4-Chloro-2-Methylphenol | C₇H₈ClNO | Cl (4th), CH₃ (2nd) | Phenol, amine | Reduced stability, lower reactivity |
| 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone | C₉H₆ClF₃O | Cl (3rd), CF₃ (5th), COCH₃ | Ketone | High electrophilicity, low basicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
